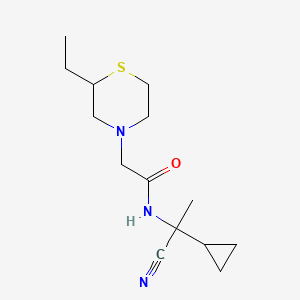![molecular formula C20H30N4O5 B2663387 Tert-butyl 4-[(2-{[(4-methoxybenzyl)amino]carbonyl}hydrazino)carbonyl]piperidine-1-carboxylate CAS No. 1984056-23-6](/img/structure/B2663387.png)
Tert-butyl 4-[(2-{[(4-methoxybenzyl)amino]carbonyl}hydrazino)carbonyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features likely include the six-membered piperidine ring, the carbonyl groups, and the tert-butyl ester and methoxybenzyl groups. The exact structure would depend on the specific locations of these groups on the piperidine ring .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the carbonyl groups could be involved in reactions such as nucleophilic addition or reduction. The ester group could undergo reactions such as hydrolysis or transesterification. The exact reactions would depend on the conditions and the other compounds present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups and the nonpolar tert-butyl group could affect its solubility in different solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of similar compounds involve complex organic synthesis techniques. For instance, compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate are synthesized from starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate. These processes typically involve multiple steps, including acylation, sulfonation, and substitution reactions. The synthesized compounds are characterized using various spectroscopic methods such as FTIR, NMR, and X-ray crystallographic analysis to determine their structure and properties (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Analysis
The molecular and crystal structure of these compounds is of particular interest in research. For example, the analysis of the molecular structure might reveal intramolecular hydrogen bonding, which plays a significant role in the stability and reactivity of the compound. Such structural insights are crucial for understanding the compound's potential interactions and functions in various chemical and biological contexts (Çolak, Karayel, Buldurun, & Turan, 2021).
Intermediate in Drug Synthesis
Compounds with structural similarities to "Tert-butyl 4-[(2-{[(4-methoxybenzyl)amino]carbonyl}hydrazino)carbonyl]piperidine-1-carboxylate" often serve as key intermediates in the synthesis of pharmaceuticals. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a critical intermediate in synthesizing Vandetanib, an anti-cancer drug. The synthesis routes for such intermediates are optimized for higher yields and are critical in the drug development process (Wang, Wang, Tang, & Xu, 2015).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action might involve interacting with a specific biological target, such as a protein or enzyme. The piperidine ring, a common feature in many drugs, could play a key role in this interaction .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-[[(4-methoxyphenyl)methylcarbamoylamino]carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O5/c1-20(2,3)29-19(27)24-11-9-15(10-12-24)17(25)22-23-18(26)21-13-14-5-7-16(28-4)8-6-14/h5-8,15H,9-13H2,1-4H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXVVHLOSGYCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NNC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)






![3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2663323.png)
![6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2663324.png)
